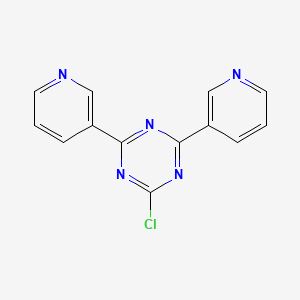
Acryloyl-l-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acryloyl-l-proline is a compound that combines the structural features of acryloyl and l-proline. It is known for its unique properties and applications in various fields, including polymer chemistry and biomedical research. The compound is characterized by the presence of an acryloyl group attached to the l-proline molecule, which imparts specific reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Acryloyl-l-proline can be synthesized through the reaction of acryloyl chloride with l-proline in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane. The process involves the formation of an amide bond between the acryloyl group and the amino group of l-proline .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow processes are often employed to ensure efficient and controlled reactions. These processes involve the use of tubular reactors where the reactants are continuously fed, and the product is continuously removed, minimizing side reactions and improving yield .
Análisis De Reacciones Químicas
Types of Reactions: Acryloyl-l-proline undergoes various chemical reactions, including:
Polymerization: It can polymerize to form hydrogels and other polymeric materials.
Substitution Reactions: The acryloyl group can participate in nucleophilic substitution reactions.
Addition Reactions: The double bond in the acryloyl group can undergo addition reactions with various nucleophiles.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals or UV light.
Substitution Reactions: Typically involve nucleophiles like amines or thiols.
Addition Reactions: Can be catalyzed by acids or bases.
Major Products:
Hydrogels: Formed through polymerization.
Substituted Derivatives: Formed through nucleophilic substitution.
Addition Products: Formed through addition reactions.
Aplicaciones Científicas De Investigación
Acryloyl-l-proline has a wide range of applications in scientific research:
Polymer Chemistry: Used to create thermoresponsive and pH-responsive polymers for drug delivery systems.
Biomedical Research: Employed in the development of biocompatible materials for tissue engineering and regenerative medicine.
Drug Delivery: Utilized in the design of nanogels and hydrogels for controlled drug release.
Material Science: Applied in the synthesis of smart materials that respond to environmental stimuli.
Mecanismo De Acción
The mechanism of action of acryloyl-l-proline in its applications involves its ability to form polymers and interact with biological molecules. In drug delivery systems, the compound’s thermoresponsive and pH-responsive properties allow it to release drugs in a controlled manner. The molecular targets and pathways involved include interactions with cellular membranes and proteins, facilitating targeted delivery and release of therapeutic agents .
Comparación Con Compuestos Similares
Acryloyl-l-proline methyl ester: Similar in structure but with a methyl ester group.
N-acryloyl-l-proline: Another derivative with slight structural variations.
Uniqueness: this compound stands out due to its specific combination of acryloyl and l-proline, which imparts unique reactivity and functionality. Its ability to form responsive polymers makes it particularly valuable in biomedical and material science applications .
Propiedades
Fórmula molecular |
C8H11NO3 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
(2S)-1-prop-2-enoylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H11NO3/c1-2-7(10)9-5-3-4-6(9)8(11)12/h2,6H,1,3-5H2,(H,11,12)/t6-/m0/s1 |
Clave InChI |
UTDSSTFBUGDVAI-LURJTMIESA-N |
SMILES isomérico |
C=CC(=O)N1CCC[C@H]1C(=O)O |
SMILES canónico |
C=CC(=O)N1CCCC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


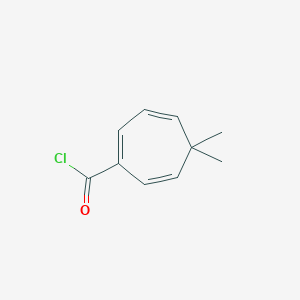


![1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B13963569.png)
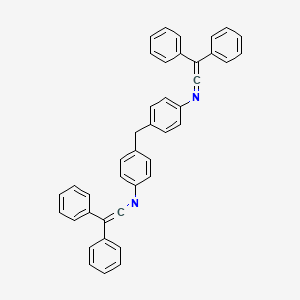
![Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-](/img/structure/B13963579.png)
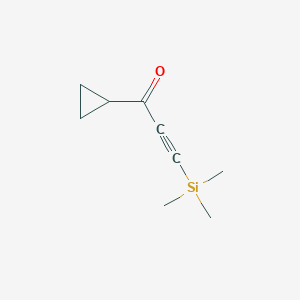
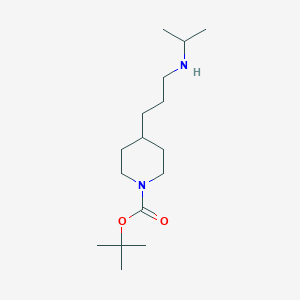
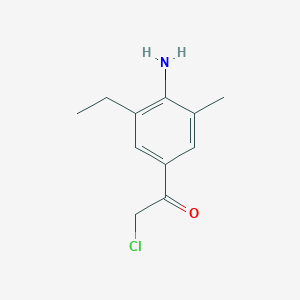

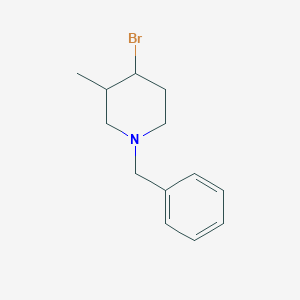

![1H,7H-[1,3]Oxazolo[3,4-a][1,3]diazepine](/img/structure/B13963617.png)
